2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-
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Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of 2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- includes a spiro linkage between a diazaspirodecane and a dione moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- can be achieved through a multi-step process. One common method involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 7-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl- is unique due to its specific spiro linkage and the presence of a methyl group at the 8th position. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-11-4-2-9(3-5-11)6-7(12)10-8(9)13/h2-6H2,1H3,(H,10,12,13) |
InChI Key |
IEEGEXBHUQYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)NC2=O |
Origin of Product |
United States |
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